molecular formula C8H18N2 B15258421 Dimethyl-(6-methyl-piperidin-3-YL)-amine

Dimethyl-(6-methyl-piperidin-3-YL)-amine

Cat. No.: B15258421
M. Wt: 142.24 g/mol
InChI Key: DUAQLYZIXCQCFG-UHFFFAOYSA-N
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Description

Dimethyl-(6-methyl-piperidin-3-YL)-amine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds. This compound is characterized by the presence of a dimethylamino group attached to a 6-methyl-piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(6-methyl-piperidin-3-YL)-amine typically involves the reaction of 6-methyl-piperidine with dimethylamine. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, under hydrogenation conditions. The reaction can be represented as follows:

6-methyl-piperidine+dimethylaminePd/C, H2This compound\text{6-methyl-piperidine} + \text{dimethylamine} \xrightarrow{\text{Pd/C, H}_2} \text{this compound} 6-methyl-piperidine+dimethylaminePd/C, H2​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl-(6-methyl-piperidin-3-YL)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Dimethyl-(6-methyl-piperidin-3-YL)-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl-(6-methyl-piperidin-3-YL)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-piperidine: The parent compound without the dimethylamino group.

    N,N-Dimethylpiperidine: A similar compound with a dimethylamino group attached to the piperidine ring.

    N-Methylpiperidine: A compound with a single methyl group attached to the piperidine ring.

Uniqueness

Dimethyl-(6-methyl-piperidin-3-YL)-amine is unique due to the presence of both a dimethylamino group and a 6-methyl substituent on the piperidine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N,N,6-trimethylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7-4-5-8(6-9-7)10(2)3/h7-9H,4-6H2,1-3H3

InChI Key

DUAQLYZIXCQCFG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CN1)N(C)C

Origin of Product

United States

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